5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
Description
5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are often found in various pharmaceuticals and agrochemicals
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-8-10-15(11-9-12)18-17-19-16(13(2)20-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWIJEFXJMYUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazoles or substituted aromatic rings.
Scientific Research Applications
5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of signaling pathways related to inflammation, cell proliferation, or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N-(3-Amino-4-methylphenyl)benzamide
- Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate
Uniqueness
5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine stands out due to its unique thiazole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design or material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
